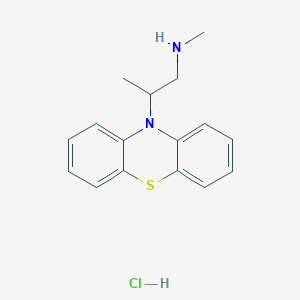
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride (Norisopromethazine Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with an appropriate alkylating agent, such as 2-chloropropane, in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride involves its interaction with various molecular targets. It is known to bind to dopamine receptors, thereby modulating dopaminergic signaling pathways. This interaction is crucial for its antipsychotic effects. Additionally, it may interact with histamine receptors, contributing to its antihistaminic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Promethazine Hydrochloride: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.
Chlorpromazine Hydrochloride: Known for its antipsychotic effects, widely used in the treatment of schizophrenia.
Trifluoperazine Hydrochloride: Another antipsychotic phenothiazine with a different side effect profile.
Uniqueness
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H19ClN2S |
|---|---|
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
N-methyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12(11-17-2)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H |
InChI-Schlüssel |
KNTAKYGJKDRFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


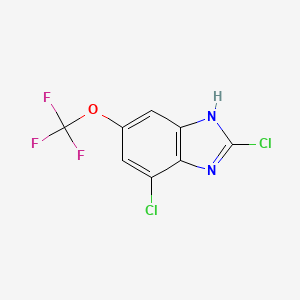
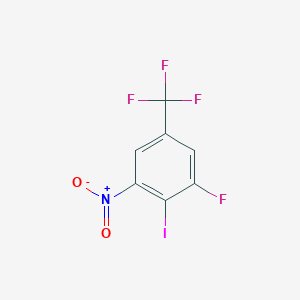


![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
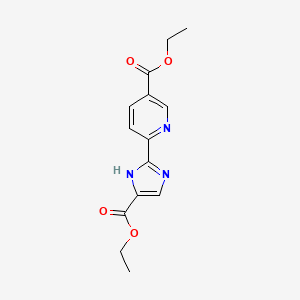
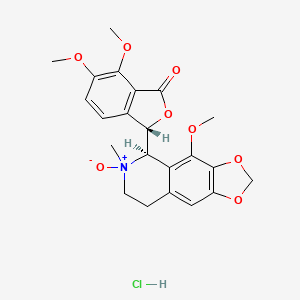
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
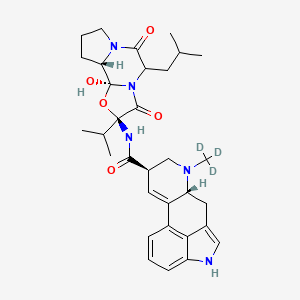


![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
